SRN-927
Description
Overview of Estrogen Receptor Signaling in Cellular Pathophysiology
Estrogen signaling is a pivotal process in normal physiology, particularly in the reproductive system, but it is also a key driver in the pathophysiology of a majority of breast cancers. This signaling is primarily mediated through two receptor subtypes, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), which are members of the nuclear hormone receptor superfamily. Upon binding to its ligand, estradiol, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. nih.gov Within the nucleus, the ER dimer binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This process regulates a multitude of cellular functions, including proliferation, survival, and differentiation.
In the context of cancer, particularly ER-positive breast cancer, the ER signaling pathway becomes dysregulated, leading to uncontrolled cell growth. The cancer cells become dependent on this pathway for their proliferation and survival.
ERα is the predominant estrogen receptor subtype expressed in the majority of breast cancers and is a well-established therapeutic target. tandfonline.com Its central role in driving tumor growth makes it an ideal candidate for therapeutic intervention. Preclinical oncology models, such as ER-positive breast cancer cell lines (e.g., MCF-7) and patient-derived xenografts (PDXs), are instrumental in the evaluation of novel anti-estrogen therapies. These models allow for the detailed investigation of the mechanism of action and efficacy of new compounds targeting ERα.
The therapeutic targeting of ERα has led to the development of different classes of molecules with distinct mechanisms of action. Selective Estrogen Receptor Modulators (SERMs), such as tamoxifen (B1202), are compounds that exhibit tissue-specific agonist or antagonist activity. researchgate.net They competitively bind to ERα, and the resulting conformational change in the receptor can lead to either the recruitment of co-repressors (antagonistic effect) or co-activators (agonistic effect), depending on the cellular context. researchgate.net
Pure antagonists, on the other hand, are designed to block ERα signaling without any agonistic activity. These agents induce a conformational state in the receptor that prevents its interaction with co-activators, thereby inhibiting the transcription of estrogen-responsive genes.
Conceptual Framework of Selective Estrogen Receptor Degradation
The emergence of resistance to SERMs and aromatase inhibitors, which block estrogen production, highlighted the need for novel therapeutic strategies targeting ERα. This led to the conceptualization and development of Selective Estrogen Receptor Degraders (SERDs).
SERDs represent a distinct class of ER-targeting agents that not only antagonize the receptor but also induce its degradation. oup.com Upon binding to ERα, a SERD induces a unique conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. oup.com This dual mechanism of action—competitive antagonism and elimination of the target protein—offers a more complete shutdown of ER signaling compared to SERMs or pure antagonists. SRN-927 is an orally available, nonsteroidal SERD that binds to the estrogen receptor, inducing a conformational change that results in the receptor's degradation. nih.govnih.gov This action prevents ER-mediated signaling and inhibits the growth of ER-expressing cancer cells. nih.govnih.gov
A significant clinical challenge in the treatment of ER-positive breast cancer is the development of endocrine resistance. One of the key mechanisms of acquired resistance is the emergence of mutations in the ESR1 gene, which encodes for ERα. These mutations can lead to a constitutively active receptor that is no longer dependent on estrogen for its activity, rendering aromatase inhibitors and, to some extent, SERMs less effective.
The rationale for developing SERDs is particularly compelling in the context of endocrine resistance. By targeting the ERα protein for degradation, SERDs can be effective against both wild-type and mutant forms of the receptor. This provides a promising therapeutic strategy for tumors that have developed resistance to other forms of endocrine therapy. Preclinical models of endocrine resistance, such as cell lines harboring ESR1 mutations or tamoxifen-resistant xenografts, are crucial for evaluating the efficacy of novel SERDs like this compound.
This compound: Preclinical Research Findings
This compound, also known as GDC-0927, has been the subject of preclinical investigations to characterize its activity as a SERD. These studies have provided valuable insights into its potency and mechanism of action in various in vitro and in vivo models of ER-positive breast cancer.
In Vitro Activity of this compound
The in vitro activity of this compound has been assessed in various breast cancer cell lines, with a focus on its ability to degrade ERα and inhibit cell proliferation.
| Assay | Cell Line | Parameter | Value |
| ERα Degradation | MCF-7 | IC50 | 0.1 nM |
| ERα Degradation | MCF-7 | Efficacy | 97% |
| Cell Proliferation | MCF-7 | IC50 | 0.1 nM |
In vitro data for this compound (GDC-0927) demonstrates high potency in degrading ERα and inhibiting the proliferation of the ER-positive MCF-7 breast cancer cell line. nih.govtandfonline.com
In Vivo Efficacy of this compound
The in vivo efficacy of this compound has been evaluated in preclinical xenograft models, which are designed to mimic human tumors in an animal host. These studies are critical for assessing the potential anti-tumor activity of a compound.
| Model | Key Findings |
| Tamoxifen-Resistant Breast Cancer Xenograft | Demonstrated tumor regression and a robust reduction in intratumoral ERα levels. |
| Patient-Derived Xenograft (PDX) Models | Induced tumor regression in ER-positive models. |
In vivo studies of this compound (GDC-0927) have shown significant anti-tumor activity in models of both tamoxifen-sensitive and tamoxifen-resistant ER-positive breast cancer. nih.govresearchgate.net
Properties
Molecular Formula |
C8H9F3N4O4 |
|---|---|
Appearance |
Solid powder |
Synonyms |
SRN927; SRN 927; SRN-927.; NONE |
Origin of Product |
United States |
Discovery and Rational Design of Srn 927 Gdc 0927
Synthetic Strategies and Chemical Scaffold Evolution
The development of SRN-927 involved a systematic evolution of chemical scaffolds, focusing on optimizing ERα degradation efficacy. wikipedia.orgnih.govdrugbank.comwikipedia.org
Identification from Triphenylalkene ER Ligand Scaffolds
While the explicit identification from triphenylalkene ER ligand scaffolds for this compound is not directly detailed in the provided search results, the compound's lineage traces back to the optimization of a series of ER modulators. wikipedia.orgmims.comnih.govdrugbank.comwikipedia.org this compound is characterized as a benzopyran-based SERD featuring a central chromene core. guidetopharmacology.orgmims.comwikidata.orgnih.govwikipedia.orgfishersci.ca The research focused on refining existing ER modulator structures to achieve superior degradation properties. nih.govwikipedia.org
Development of the Indazole Series of SERDs
This compound's development is closely linked to the progression from earlier SERDs like GDC-0810. GDC-0810, a precursor to this compound, was identified through the optimization of an indazole series of SERDs, focusing on ERα degradation, antagonism, and pharmacokinetic properties. wikipedia.orgdrugbank.comwikidata.org this compound was then designed to further enhance the potency observed with GDC-0810, indicating an evolutionary step from the indazole-derived SERDs. wikipedia.orgmims.comnih.govdrugbank.com A key structural shift in this compound involved moving away from the acrylic acid moiety present in GDC-0810, which led to increased potency and more consistent, complete suppression of ER signaling. wikipedia.orgmims.comdrugbank.com
Structure-Guided Optimization for Enhanced ERα Degradation Efficacy
The optimization of this compound was a structure-guided process, meticulously modifying specific chemical groups to maximize ERα degradation efficacy. nih.govwikipedia.org
Role of Chromene Core Modifications
This compound incorporates a central chromene core. guidetopharmacology.orgmims.comwikidata.orgwikipedia.orgfishersci.ca The research involved exploring modifications to this core, including the investigation of both bis-phenol and monophenol chromene structures. wikipedia.org These core modifications, in conjunction with side-chain alterations, were critical in driving the desired ERα degradation activity. wikipedia.org
Significance of Amine-Based Side Chain Appending
The appending of amine-based side chains played a crucial role in the optimization process. nih.govwikipedia.org Side-chain substitution was a primary strategy for refining ERα degradation efficacy. wikipedia.orgmims.comnih.govdrugbank.comwikipedia.org The basic amine side chain in this compound is instrumental in inducing complete ER antagonism and subsequent receptor degradation. guidetopharmacology.org Early studies indicated that while certain amine substituents like pyrrolidine (B122466) and piperidine (B6355638) could reduce degradation efficacy, specific modifications to these groups significantly improved it. nih.gov
Introduction and Optimization of the Fluoromethyl Azetidine (B1206935) Group
A pivotal step in the optimization of this compound was the introduction and refinement of the fluoromethyl azetidine group. wikipedia.orgmims.comnih.govdrugbank.comwikipedia.org This specific moiety was identified as a preferred structural feature that substantially improved ERα degradation efficacy. nih.govwikipedia.org For instance, the fluoromethyl azetidine side chain was found to be optimal for maximizing ERα degradation, leading to the identification of bis-phenol chromene 17ha (GDC-0927). wikipedia.org This group was prioritized due to its superior pharmacokinetic properties and the presence of fewer stereocenters. nih.gov The integration of the fluoromethyl azetidine side chain not only enhanced the degradation efficacy of bis-phenol chromenes but also conferred robust ERα degradation to monophenol chromenes. wikipedia.org
The optimization efforts resulted in compounds with high potency and degradation efficiency in in vitro ERα degradation assays. For example, GDC-0927 demonstrated an ERα degradation efficacy of 97% in MCF-7 cell lines. guidetopharmacology.orgwikipedia.org This was a notable improvement over compounds like GDC-0810, which exhibited a degradation efficacy of 91%. guidetopharmacology.orgwikipedia.org
Table 1: Comparative ERα Degradation Efficacy
| Compound | ERα Degradation Efficacy (MCF-7 cells) |
| This compound (GDC-0927) | 97% guidetopharmacology.orgwikipedia.org |
| GDC-0810 | 91% guidetopharmacology.orgwikipedia.org |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Acidic pKa | 6.1 | wikipedia.orgmims.comdrugbank.com |
| Basic pKa | 7.4 | wikipedia.orgmims.comdrugbank.com |
| logP | 5.4 | wikipedia.orgmims.comdrugbank.com |
Molecular Mechanism of Action of Srn 927
Estrogen Receptor Binding Kinetics and Affinity
SRN-927 functions as a potent and complete antagonist of the estrogen receptor researchgate.netumich.edu. Its efficacy is rooted in its capacity to specifically bind to the estrogen receptor, particularly ERα, initiating a sequence of events that lead to receptor degradation and subsequent transcriptional repression medkoo.comtandfonline.comresearchgate.netmedchemexpress.comabmole.comglpbio.comumich.edunih.govelifesciences.org.
Interaction with the Ligand Binding Domain (LBD) of ERα
This compound demonstrates specific binding to the estrogen receptor (ER) medkoo.com. As a SERD, it is engineered to interact directly with the ligand binding domain (LBD) of ERα tandfonline.com. The development of this compound involved the optimization of ERα degradation efficacy through strategic side-chain substitution and the incorporation of a fluoromethyl azetidine (B1206935) group researchgate.netumich.edu. This precise structural design facilitates its effective interaction with the ERα LBD, contributing to its potent antagonistic activity researchgate.netumich.edu.
Impact on ERα Conformation
Upon binding, this compound induces a distinct conformational change in the ERα protein medkoo.comresearchgate.netumich.edunih.govelifesciences.org. This conformational alteration is pivotal to its mechanism, as it produces a different ERα conformation compared to those induced by other endocrine agents such as fulvestrant (B1683766) and 4-hydroxytamoxifen (B85900) researchgate.net. This unique conformational shift is directly associated with this compound's ability to promote ERα degradation and fully antagonize ER signaling researchgate.net. The compound effectively immobilizes ERα, preventing its normal functional activity and promoting its degradation researchgate.net.
Induction of ERα Degradation Pathway
Table 1: ERα Degradation Efficacy of this compound in MCF-7 Cells
| Compound | Target | Assay | IC50 (nM) | Time Point | Source |
| This compound | ERα | InCell Western assay | 0.2 | 4 hours | medchemexpress.com |
Role of Ubiquitination in Receptor Downregulation
The degradation of ERα orchestrated by this compound is facilitated through the ubiquitin-proteasome system tandfonline.comresearchgate.netumich.edunih.govelifesciences.org. Following the conformational change triggered by this compound binding, ERα becomes a target for ubiquitination nih.govelifesciences.org. Ubiquitination is a biochemical process where ubiquitin, a small regulatory protein, is covalently attached to a target protein, marking it for subsequent degradation umich.edu. This tagging mechanism is a critical component of the cellular machinery responsible for protein turnover and quality control umich.edu.
Proteasome-Dependent Proteolysis of ERα
Once ubiquitinated, the ERα protein is subsequently directed to the 26S proteasome for proteolysis tandfonline.comresearchgate.netumich.edunih.govelifesciences.org. The proteasome is a large intracellular protein complex that is responsible for degrading unneeded or damaged proteins through proteolysis, a chemical reaction that cleaves peptide bonds nih.gov. This proteasome-dependent degradation effectively diminishes the steady-state levels of ERα within the cell, leading to a sustained suppression of ER-mediated signaling nih.govelifesciences.org. This mechanism ensures a more comprehensive and durable inhibition of ER activity compared to agents that solely antagonize the receptor without inducing its degradation nih.gov.
Transcriptional Repression Mechanisms
By inducing the degradation of ERα, this compound effectively represses ER-mediated gene transcription medkoo.comresearchgate.netumich.edu. The estrogen receptor, when activated by endogenous estrogens, typically binds to estrogen response elements (EREs) located in the promoter regions of target genes, thereby initiating their transcription tandfonline.comumich.edu. This compound's action prevents this ER-mediated signaling medkoo.com. By depleting ERα protein levels, this compound reduces the availability of functional receptors that can bind to DNA and recruit the coactivator proteins essential for gene expression tandfonline.comresearchgate.netumich.edunih.govelifesciences.org. This ultimately leads to a robust transcriptional shut-down of estrogen target genes umich.edu. The complete antagonism and degradation of ERα by this compound result in a more profound suppression of ER transcriptional activity compared to some other ER modulators umich.edu.
Inhibition of ER-Mediated Gene Expression
This compound exerts its therapeutic effect by preventing estrogen receptor-mediated gene expression. Upon binding to the estrogen receptor, this compound induces a conformational change in the receptor protein medkoo.comcancer.gov. This altered conformation marks the receptor for proteasomal degradation, effectively reducing the cellular levels of functional estrogen receptors medkoo.comcancer.govtandfonline.com. By eliminating the ER, this compound consequently inhibits the downstream signaling pathways that rely on ER-mediated transcription, thereby suppressing the growth and survival of ER-expressing cancer cells medkoo.comcancer.gov. This mechanism is critical in overcoming resistance to other endocrine therapies, such as tamoxifen (B1202), where ER signaling may persist or become ligand-independent researchgate.netnih.gov.
Preclinical studies have demonstrated the potent efficacy of this compound in degrading ER-alpha (ERα). For instance, it achieved a significant ERα degradation efficacy of 97% in MCF-7 breast cancer cells . This robust degradation translates into anti-tumor activity, as evidenced by its ability to induce tumor regression in tamoxifen-resistant xenograft models researchgate.net.
Table 1: Preclinical Efficacy of this compound
| Cell Line/Model | Effect | Key Finding | Citation |
| MCF-7 cells | ERα Degradation | 97% efficacy | |
| Tamoxifen-resistant xenograft models | Tumor Regression | Induced regression | researchgate.net |
Impact on Activation Function Domains (AF1 and AF2)
The estrogen receptor possesses two primary activation function domains: Activation Function 1 (AF1) located in the N-terminal domain (NTD) and Activation Function 2 (AF2) situated in the ligand-binding domain (LBD) plos.orgembopress.org. AF1 is known to function constitutively, while AF2's activity is ligand-dependent plos.org.
Unlike SERMs, which selectively inhibit AF2 while often allowing AF1 activity to persist, SERDs like this compound operate through a distinct mechanism tandfonline.com. This compound's binding to the ER induces specific conformational changes that are distinct from those induced by other ER antagonists such as fulvestrant or 4-hydroxytamoxifen researchgate.net. These conformational alterations are crucial for its SERD activity, leading to the immobilization of the ER and ultimately its degradation researchgate.net.
The degradation process initiated by this compound effectively eliminates the entire estrogen receptor protein, thereby abrogating the functions of both AF1 and AF2. This comprehensive removal of the receptor ensures a more complete blockade of ER-dependent gene expression compared to agents that only antagonize specific activation functions tandfonline.com. Furthermore, SERDs are known to disrupt Helix 12 (H12) within the ligand-binding domain, a critical structural component for AF2 activity and coactivator recruitment, which contributes to the receptor's degradation researchgate.net. By inducing proteasome-dependent degradation, this compound prevents any residual or ligand-independent activity that might arise from either AF1 or AF2, offering a potent strategy against ER-positive cancers, including those with ESR1 mutations that can lead to constitutive ER activation tandfonline.comresearchgate.net.
Table 2: Comparison of ER Modulators and their Impact on AF Domains
| Compound Type | Mechanism | Impact on AF1 | Impact on AF2 | Overall Effect | Citation |
| SERMs | Competitive ER antagonism/partial agonism | Often allows activity | Inhibited | Selective modulation | tandfonline.com |
| This compound (SERD) | Induces conformational change and proteasomal degradation of ER | Abrogated (due to receptor degradation) | Abrogated (due to receptor degradation and H12 disruption) | Complete ER signaling blockade | medkoo.comcancer.govresearchgate.nettandfonline.comresearchgate.net |
Preclinical Pharmacological Characterization of Srn 927
In Vitro Cellular Efficacy and Potency Studies
In vitro evaluations of SRN-927 have been conducted across various assays and cell lines to determine its efficacy in degrading ERα, antagonizing its signaling, and inhibiting cell growth.
This compound has demonstrated high potency and efficiency in inducing the degradation of the estrogen receptor alpha (ERα) protein. In an in-cell western assay using the ER-positive MCF-7 breast cancer cell line, this compound showed a high degradation efficiency of 97% with a half-maximal inhibitory concentration (IC50) of 0.1 nM. tandfonline.comnih.gov Further studies confirmed that this compound exhibits a greater capacity for ER degradation compared to other SERDs like GDC-0810 and AZD9496 in multiple ER-positive cell lines. tandfonline.com Its ERα degradation profile in other cell lines, including T-47D, HCC1500, and CAMA-1, has been shown to be comparable to that of fulvestrant (B1683766). acs.org
| Compound | IC50 (nM) | Maximal Degradation (%) |
|---|---|---|
| This compound (GDC-0927) | 0.1 | 97% |
This compound functions as a potent ER antagonist. Studies have shown that it achieves a more consistent and complete suppression of ER transcriptional activity than other SERD molecules such as GDC-0810 and AZD9496. acs.org This enhanced antagonistic activity is attributed to its distinct mechanism of action, which involves markedly slowing the intranuclear mobility of the estrogen receptor, a characteristic it shares with fulvestrant. acs.org This effect on receptor mobility contributes to a greater suppression of ER-mediated gene transcription. acs.org
Consistent with its potent ERα degradation and antagonism, this compound is a powerful inhibitor of cell proliferation in ER-dependent breast cancer cell lines. In MCF-7 cells, this compound inhibited cell proliferation with an IC50 value of 0.1 nM. nih.gov Comparative studies have shown that this compound possesses greater potency in inhibiting the proliferation of multiple ER-positive cell lines than fulvestrant, 4-hydroxy tamoxifen (B1202), AZD9496, and GDC-0810. tandfonline.com Furthermore, in the HCI-013 patient-derived xenograft (PDX) model, which harbors an ERα-Y537S mutation, this compound demonstrated a greater anti-proliferative capacity compared to GDC-0810. tandfonline.com
| Cell Line / Model | Assay | IC50 (nM) |
|---|---|---|
| MCF-7 | Cell Proliferation | 0.1 |
The binding of this compound to the ERα ligand-binding domain induces a distinct conformational change in the receptor. This unique conformation is different from those induced by the selective estrogen receptor modulator (SERM) 4-hydroxytamoxifen (B85900) and the first-generation SERD fulvestrant. researchgate.net This distinct receptor conformation is believed to underlie its specific mechanism of action, including its ability to immobilize the ER and effectively induce its degradation. acs.orgresearchgate.net
Preclinical assessments in non-human models have been used to determine the potential for estrogenic (agonist) activity. In rat uterine assays, this compound was found to be a full antagonist, displaying no agonist activity. tandfonline.com This profile contrasts with compounds like tamoxifen and GDC-0810, which can exhibit partial agonist effects in uterine tissue. tandfonline.com
In Vivo Efficacy in Non-Human Preclinical Models
The in vivo anti-tumor activity of this compound has been evaluated in various non-human preclinical models of ER-positive breast cancer. In a tamoxifen-resistant xenograft model derived from MCF-7 cells, this compound induced tumor regression. nih.gov This anti-tumor activity was accompanied by a robust reduction in intratumoral ERα protein levels, underscoring the importance of its degradation mechanism for in vivo efficacy. nih.gov
Furthermore, this compound has demonstrated greater anti-tumor activity compared to GDC-0810 in two ER-positive patient-derived xenograft (PDX) models. acs.org Its efficacy has also been confirmed in PDX models expressing the ERα-Y537S mutation, a common mechanism of acquired resistance to endocrine therapy. tandfonline.com These findings highlight the potent in vivo efficacy of this compound across a range of ER-positive breast cancer models, including those with acquired resistance mechanisms. nih.govresearchgate.net
Tumor Regression Studies in Breast Cancer Xenograft Models
The antitumor activity of this compound has been evaluated in several preclinical models of breast cancer, including tamoxifen-sensitive, tamoxifen-resistant, and patient-derived xenograft (PDX) models.
In tamoxifen-sensitive MCF-7 xenografts, this compound demonstrated efficacy that was comparable to another SERD, GDC-0810. Both compounds were shown to induce tumor regression when administered at a dose of 100 mg/kg once daily, indicating potent antitumor activity in this ER+ breast cancer model. acs.org
Table 1: Antitumor Activity of this compound in Tamoxifen-Sensitive Xenograft Model
| Model | Compound | Finding |
| MCF-7 Xenograft | This compound (GDC-0927) | Showed indistinguishable efficacy from GDC-0810, driving tumor regressions. acs.org |
This compound has shown significant activity in models of tamoxifen-resistant breast cancer. In a tamoxifen-resistant breast cancer xenograft model, this compound induced tumor regression. tandfonline.comrsc.org This suggests that this compound can overcome the resistance mechanisms that limit the efficacy of tamoxifen. The optimization of ERα degradation in vitro to 97% was shown to correlate with robust in vivo activity in a tamoxifen-resistant breast cancer xenograft derived from the MCF-7 cell line. rsc.org
Table 2: Antitumor Activity of this compound in Tamoxifen-Resistant Xenograft Model
| Model | Compound | ERα Degradation Efficacy (in vitro) | In Vivo Finding |
| Tamoxifen-Resistant MCF-7 Xenograft | This compound (as 17ha) | 97% | Demonstrated tumor regression. rsc.org |
The efficacy of this compound has also been demonstrated in patient-derived xenograft (PDX) models, which are considered to be more clinically relevant. This compound showed dose-dependent antitumor activity in both ESR1 mutant and wild-type ER+ breast cancer PDX models. nih.govresearchgate.net In the HCI-013 PDX model, which expresses a mutant form of the estrogen receptor (ERα-Y537S), this compound demonstrated greater anti-proliferative capacity compared to GDC-0810. tandfonline.com It has also been noted that another SERD, giredestrant, achieved the same level of tumor regression as this compound in the HCI-013 PDX model but at a 100-fold lower dose. tandfonline.com
Table 3: Antitumor Activity of this compound in Patient-Derived Xenograft (PDX) Models
| PDX Model | ER Status | Compound | Finding |
| ER+ Breast Cancer PDX | ESR1 Mutant and Wild-Type | This compound (GDC-0927) | Demonstrated dose-dependent antitumor activity. nih.govresearchgate.net |
| HCI-013 | ERα-Y537S Mutant | This compound (GDC-0927) | Showed greater anti-proliferative capacity compared to GDC-0810. tandfonline.com |
Modulation of Intratumoral ERα Levels in Xenograft Models
A key mechanism of action for this compound is the degradation of the estrogen receptor alpha (ERα). In preclinical studies, this compound has been shown to robustly reduce intratumoral ERα levels. tandfonline.comrsc.org In vitro assays using MCF-7 cell lines indicated a high degradation efficiency of 97%. tandfonline.com This efficient degradation of ERα is believed to be a primary driver of its antitumor activity, particularly in endocrine-resistant models. rsc.org
Table 4: Effect of this compound on Intratumoral ERα Levels
| Model | Compound | Finding |
| Tamoxifen-Resistant Breast Cancer Xenograft | This compound (GDC-0927) | Robust reduction of intratumoral ERα levels. tandfonline.comrsc.org |
| MCF-7 Cell Line (in vitro) | This compound (GDC-0927) | High potency (IC50 = 0.1 nM) and degradation efficiency (97%) in ERα degradation assays. tandfonline.com |
Pharmacodynamic Biomarker Assessment in Animal Models (e.g., Ki67 staining)
The pharmacodynamic effects of this compound have been assessed through the evaluation of biomarkers such as Ki67, a marker of cell proliferation. Evidence from on-treatment biopsies in preclinical models has shown reduced Ki67 staining, indicating an inhibition of tumor proliferation. tandfonline.com In a phase I clinical study, on-treatment biopsies also showed a reduction in Ki67 levels. researchgate.net
Table 5: Pharmacodynamic Biomarker Assessment of this compound
| Biomarker | Model | Finding |
| Ki67 | Preclinical Models (On-treatment biopsies) | Evidence of reduced Ki67 staining. tandfonline.com |
Evaluation of Uterotropic Activity in Rodent Models
The potential for estrogenic or anti-estrogenic effects on the uterus is an important aspect of the preclinical characterization of SERDs. In rat uterine assays, this compound displayed no agonist activity. acs.orgumich.edu In a rat uterine wet weight assay, this compound, along with another compound, exhibited an inverse agonist profile, leading to a reduction in uterine weights below that of the vehicle-treated animals. This is in contrast to tamoxifen, which showed partial agonist activity by increasing uterine weights. nih.gov
Table 6: Uterotropic Activity of this compound in Rodent Models
| Assay | Model | Compound | Finding |
| Uterine Assay | Rat | This compound (GDC-0927) | Displayed no agonist activity. acs.orgumich.edu |
| Uterine Wet Weight Assay | Rat | This compound (as 17ha) | Displayed an inverse agonist profile, reducing uterine weights below vehicle-treated animals. nih.gov |
Structure Activity Relationship Sar and Chemical Biology of Srn 927 Analogues
Correlation Between Chemical Modifications and Biological Activity
The design of SRN-927 was driven by the objective to maximize ERα degradation efficacy, a critical factor for robust anti-tumor activity in endocrine-resistant breast cancer models.
This compound emerged from an amine-based chromene chemical series, where optimization of side-chain substitution played a pivotal role in improving ERα degradation. A key modification involved the incorporation of a fluoromethyl azetidine (B1206935) group, which was found to significantly enhance the compound's ERα degradation efficacy cenmed.comprobechem.com.
Comparative studies with earlier compounds from the same series demonstrated the critical impact of these side-chain modifications. For instance, compound 17ha (this compound) achieved a 97% ERα degradation efficacy in MCF-7 cells, a substantial improvement over an earlier analogue, compound 5a, which showed 91% efficacy probechem.comscienceopen.com. Despite compound 5a exhibiting superior oral exposure, its anti-tumor activity was inferior to that of this compound, underscoring the importance of optimizing ERα degradation for therapeutic efficacy probechem.com.
Table 1: ERα Degradation Efficacy of this compound Analogues in MCF-7 Cells
| Compound | Core Structure | Key Side Chain Feature | ERα Degradation Efficacy (MCF-7 cells) |
|---|---|---|---|
| This compound (17ha) | Chromene | Fluoromethyl azetidine | 97% probechem.comscienceopen.com |
| Compound 5a | Chromene | Amine-based (earlier lead) | 91% probechem.comscienceopen.com |
This compound functions as a potent and selective estrogen receptor antagonist drughunter.commedkoo.com. Its basic amine side chain is instrumental in inducing complete ER antagonism and subsequent degradation scienceopen.com. Mechanistically, this compound induces ERα conformations that are distinct from those observed with other ER ligands such as fulvestrant (B1683766) and 4-hydroxytamoxifen (B85900), leading to the full antagonism of ER response to estrogen and its proteasomal degradation cenmed.com. This ability to immobilize ER and trigger its degradation is a hallmark of its potent antagonistic action cenmed.com.
Comparative Analysis of SAR with Related SERD Compounds
This compound's unique structural features and biological profile are best understood in comparison to other established and developing SERD compounds, highlighting the diverse approaches to targeting ERα.
A primary distinction of this compound is its non-steroidal nature, contrasting sharply with steroidal SERDs like fulvestrant cenmed.comprobechem.comscienceopen.comdrughunter.commedkoo.com. Fulvestrant is a derivative of estradiol, featuring a steroidal scaffold with a long alkyl sulfoxide (B87167) side chain at the 7α position scienceopen.com. This steroidal backbone contributes to its poor pharmaceutical properties, necessitating intramuscular administration due to low solubility and bioavailability probechem.com.
In contrast, this compound is characterized by a central chromene core, which is a non-steroidal heterocyclic ring system probechem.comscienceopen.com. This fundamental structural difference allows this compound to be orally bioavailable, offering a significant advantage in terms of patient convenience and systemic exposure compared to fulvestrant cenmed.comscienceopen.comdrughunter.commedkoo.com.
This compound (GDC-0927) was specifically designed to enhance potency beyond earlier non-steroidal SERD candidates, such as GDC-0810 (Brilanestrant) cenmed.com. GDC-0810 is also a non-steroidal SERD, characterized by a 1,2-diphenylethylene (stilbene) moiety and an acrylic acid functional group cenmed.com. The SAR efforts for this compound involved moving away from the acrylic acid moiety present in GDC-0810, which resulted in increased potency and more consistent, complete suppression of ER signaling cenmed.com.
Another notable non-steroidal SERD is AZD9496, which also features an acrylic acid side chain and a pyrido[3,4-b]indol core scienceopen.com. While GDC-0810 and AZD9496 are classified as SERDs, they have also been described as SERD/SERM hybrids, suggesting they might exhibit some partial agonist activity in certain contexts scienceopen.com. In comparison, this compound's design, particularly with its fluoromethyl-substituted azetidine side chain attached to the chromene core, was optimized to achieve a more complete ER antagonism and degradation profile cenmed.comprobechem.comscienceopen.com.
SERDs, as a class, are high-affinity competitive antagonists of ER that not only block estrogen binding but also induce proteasome-dependent degradation of ERα, thereby preventing ER signaling from both the ligand-binding domain (LBD) and the activation function 1 (AF1) domain. However, the efficiency of degradation and the completeness of antagonistic action can vary among different SERDs.
Fulvestrant: As the first approved SERD, fulvestrant binds to ERα and triggers its degradation through ubiquitination. It acts as a potent ER antagonist with an IC50 of 0.094 nM for ER. Despite its efficacy in degrading ERα, its steroidal structure leads to poor pharmacokinetic properties, limiting its oral bioavailability and requiring intramuscular injections probechem.com.
This compound (GDC-0927): This compound demonstrates potent ERα antagonism and degradation, with an IC50 of 0.2 nM for inhibiting ER-α activity. It achieves a high ERα degradation efficacy of 97% in MCF-7 cells probechem.comscienceopen.com. This compound's design, particularly its basic amine side chain, is crucial for inducing complete ER antagonism and promoting robust proteasomal degradation of the receptor cenmed.comscienceopen.com.
GDC-0810: While GDC-0810 is effective in suppressing ER signaling, its ERα degradation efficacy (91%) was found to be lower than that of this compound probechem.comscienceopen.com. Some data suggest that GDC-0810's antagonistic function might be somewhat independent of its degradation activity in certain cellular contexts.
AZD9496: Similar to GDC-0810, AZD9496 has been categorized as a SERD/SERM hybrid, implying that it might not achieve the same level of complete ER degradation or full antagonistic action as compounds like this compound scienceopen.com.
Table 2: Comparative Analysis of Key SERD Compounds
| Compound | Class | Core Structure | Key Structural Features | ERα Degradation Efficacy (MCF-7 cells) | Antagonistic Action | Oral Bioavailability |
|---|---|---|---|---|---|---|
| Fulvestrant | Steroidal SERD | Estradiol derivative | Steroidal scaffold, long alkyl sulfoxide chain | Potent (IC50 = 0.094 nM for ER) | Full antagonist, induces ubiquitination-dependent degradation | No (intramuscular injection) probechem.com |
| This compound (GDC-0927) | Non-Steroidal SERD | Chromene | Chromene core, fluoromethyl azetidine side chain | 97% probechem.comscienceopen.com (IC50 = 0.2 nM for ERα activity) | Complete ER antagonism, induces proteasomal degradation cenmed.comscienceopen.com | Yes drughunter.commedkoo.com |
| GDC-0810 (Brilanestrant) | Non-Steroidal SERD (SERM/SERD hybrid) | Stilbene | 1,2-diphenylethylene moiety, acrylic acid group | 91% probechem.comscienceopen.com | ER antagonist, induces conformational change and degradation | Yes |
| AZD9496 | Non-Steroidal SERD (SERM/SERD hybrid) | Pyrido[3,4-b]indol | Pyrido[3,4-b]indol core, acrylic acid side chain | Not specified, but generally lower than optimized SERDs scienceopen.com | ER antagonist, potential partial agonist activity scienceopen.com | Yes |
Pharmacokinetic and Drug Metabolism Properties Non Clinical, in Vitro
In Vitro Metabolic Stability Assessment
In vitro and preclinical pharmacokinetic studies revealed that SRN-927 exhibited high clearance and low oral bioavailability. For instance, in mouse pharmacokinetic studies, high clearance rates (Cl > 60 mL/min/kg) and low bioavailability (%F < 15%) were observed. elgenelim.com This unfavorable metabolic profile has been largely attributed to the presence of phenolic groups within its chemical structure. elgenelim.comchemicalbook.com The inherent susceptibility of these phenolic moieties to metabolic processes contributes to the compound's rapid elimination from the system. This characteristic was a significant factor in the discontinuation of this compound's clinical development, as it led to issues with achieving sufficient oral exposure and necessitated a high pill burden in clinical trials. medkoo.commedchemexpress.com
Cytochrome P450 (CYP) Inhibition Profiling (e.g., CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4)
Cytochrome P450 (CYP) inhibition profiling is essential for predicting potential drug-drug interactions. In vitro studies indicated that this compound demonstrated little to no competitive inhibitory activity against several major CYP isoforms, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4, with half-maximal inhibitory concentration (IC50) values greater than 10 μM. ambeed.comelgenelim.combio-fount.com However, this compound exhibited a modest inhibitory effect on CYP2C8 and CYP2C9, with IC50 values of 3.0 μM and 3.2 μM, respectively. ambeed.comelgenelim.combio-fount.com These findings suggest a lower likelihood of significant drug-drug interactions mediated through the inhibition of most major CYP enzymes, with some potential for interaction via CYP2C8 and CYP2C9.
Table 1: Cytochrome P450 (CYP) Inhibition Profile of this compound (GDC-0927)
| CYP Isoform | IC50 (μM) | Inhibitory Effect | Source |
| CYP1A2 | > 10 | Little to no inhibition | ambeed.comelgenelim.combio-fount.com |
| CYP2C8 | 3.0 | Modest inhibition | ambeed.comelgenelim.combio-fount.com |
| CYP2C9 | 3.2 | Modest inhibition | ambeed.comelgenelim.combio-fount.com |
| CYP2C19 | > 10 | Little to no inhibition | ambeed.comelgenelim.combio-fount.com |
| CYP2D6 | > 10 | Little to no inhibition | ambeed.comelgenelim.combio-fount.com |
| CYP3A4 | > 10 | Little to no inhibition | ambeed.comelgenelim.combio-fount.com |
Impact of Physicochemical Properties (e.g., pKa, LogP) on Preclinical Behavior
The physicochemical properties of a compound significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. This compound possesses an acidic pKa of 6.1 and a basic pKa of 7.4, with a LogP value of 5.4. medkoo.commedchemexpress.comambeed.com The presence of phenolic groups, as reflected in its pKa values, has been directly linked to the observed high clearance and low oral bioavailability in preclinical studies. elgenelim.comchemicalbook.com Compounds with multiple phenolic groups can be prone to extensive metabolism, particularly glucuronidation, which contributes to their rapid elimination and limits systemic exposure. elgenelim.com The LogP value of 5.4 indicates that this compound is a relatively lipophilic compound, which can influence its membrane permeability and distribution within tissues. However, in the case of this compound, the metabolic instability driven by the phenolic groups appears to have been a more dominant factor in its preclinical pharmacokinetic behavior, ultimately contributing to its challenges in achieving adequate oral exposure in clinical settings. medkoo.commedchemexpress.com
Analytical Methodologies for Srn 927 Research
Quantitative Detection in Biological Matrices (e.g., Plasma, Tumor Tissue from Animal Models)
Quantitative detection of SRN-927 in biological matrices such as plasma and tumor tissue is essential for pharmacokinetic (PK) studies, which evaluate how the compound is absorbed, distributed, metabolized, and excreted within an organism. While specific detailed methodologies for this compound were not explicitly detailed in the provided information, the evaluation of its pharmacokinetics in human studies implies the use of advanced bioanalytical techniques nih.gov. For instance, studies on similar selective estrogen receptor degraders (SERDs) have involved the quantitative detection of drug concentrations in plasma and tumor tissue from animal models to assess drug exposure and distribution science.gov. Such quantitative analyses typically employ highly sensitive and specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to accurately measure compound levels in complex biological samples. In a phase I study, GDC-0927 (this compound) demonstrated linear pharmacokinetics in humans, with exposure being approximately dose-proportional and a half-life of around 20 hours, supporting once-daily dosing nih.gov.
In-Cell Western (ICW) Immunofluorescence Assays for ERα Quantification
In-Cell Western (ICW) immunofluorescence assays are a widely utilized high-throughput method for the quantitative assessment of estrogen receptor alpha (ERα) protein levels within cells. This technique is particularly valuable for evaluating the ability of compounds like this compound to induce ERα degradation. In these assays, cells (e.g., human MCF7 breast cancer cells) are treated with varying concentrations of the compound, and the remaining ERα protein is quantified using immunofluorescence.
Research findings indicate that this compound (GDC-0927) effectively induces ERα degradation in human MCF7 cells. The reduction in ERα protein levels is assessed after specific incubation periods, typically around 4 hours uni-goettingen.deuni-goettingen.de. The potency of this compound in inducing ERα degradation can be expressed by its half-maximal inhibitory concentration (IC50) value. For instance, this compound has shown IC50 values for ERα degradation in MCF7 cells as low as 0.03 nM and 0.2 nM uni-goettingen.deuni-goettingen.de.
The data below illustrates the potency of this compound (GDC-0927) in inducing ERα degradation in MCF7 cells:
| Compound | Cell Line | Assay Type | Time Point | IC50 (nM) |
| This compound (GDC-0927) | MCF7 | ERα degradation (Immunofluorescence) | 4 hrs | 0.03 uni-goettingen.de |
| This compound (GDC-0927) | MCF7 | ERα degradation (In-Cell Western) | 4 hrs | 0.2 uni-goettingen.deuni-goettingen.de |
This method allows for the determination of both compound potency and maximal activity in a high-throughput format, providing critical insights into the compound's mechanism of action as an ER degrader. Confirmation of ERα depletion and its dependence on the 26S proteasome can also be achieved through Western blot analysis.
Competitive Radiometric Binding Experiments for Receptor Affinity
Competitive radiometric binding experiments are a standard pharmacological methodology used to determine the binding affinity of unlabeled compounds for a specific receptor. These assays involve measuring the equilibrium binding of a fixed concentration of a radiolabeled ligand to the receptor in the presence of various concentrations of an unlabeled competitor compound. The displacement of the radioligand by the unlabeled compound allows for the calculation of its inhibition constant (Ki), which reflects its binding affinity to the receptor.
While this compound functions as an estrogen receptor degrader, its mechanism involves initial binding to the ERα. Therefore, competitive binding assays are crucial for characterizing its direct interaction with the receptor. These experiments can also be used to determine receptor expression levels (Bmax) and the dissociation constant (Kd) of a radioligand through saturation binding curves. The reported IC50 value of 0.2 nM for this compound's potent inhibition of ER-α activity indicates its strong interaction with the receptor, a characteristic that would be further elucidated by detailed competitive binding studies uni-goettingen.de.
Gene Expression Analysis in Preclinical Samples (e.g., RT-PCR)
Gene expression analysis, particularly using quantitative real-time reverse transcription polymerase chain reaction (RT-qPCR), is a fundamental technique for investigating the downstream effects of compounds like this compound on cellular pathways in preclinical samples. As a selective estrogen receptor degrader, this compound's primary action involves the degradation of ERα, which in turn modulates the expression of ER-regulated genes.
The RT-qPCR methodology involves several key steps: isolation of total RNA from target tissues or cells, reverse transcription of messenger RNA (mRNA) into complementary DNA (cDNA), and subsequent amplification of specific cDNA segments using gene-specific PCR primers. The real-time detection of fluorescence during the PCR reaction allows for the quantification of initial transcript concentrations. This enables researchers to perform relative or absolute quantification of gene expression, comparing transcript levels between different samples (e.g., treated vs. untreated cells or tumor tissue). For accurate quantification, normalization to stable reference genes (housekeeping genes) is critical. In breast cancer cell lines, for instance, RPLP1 and RPL27 have been identified as robust reference genes for normalizing gene expression. This analytical approach is vital for understanding how this compound impacts the transcriptional landscape in ER-positive cancer models.
Future Directions in Serd Research Informed by Srn 927 Preclinical Insights
Strategies for Optimizing Oral Bioavailability in Novel SERD Design
The development of SRN-927 (GDC-0927) was a direct response to the limitations of earlier SERDs, such as fulvestrant (B1683766), which required intramuscular administration due to poor drug-like properties and limited oral bioavailability tandfonline.comtandfonline.com. This compound was specifically designed as an orally bioavailable SERD tandfonline.commedchemexpress.commedkoo.com. Its identification involved optimizing ERα degradation efficacy through strategic side-chain substitution and the incorporation of a fluoromethyl azetidine (B1206935) group, a departure from the acrylic acid moiety found in compounds like GDC-0810 tandfonline.comresearchgate.netnih.govumich.edu.
However, despite its design intent, the clinical development of this compound was ultimately discontinued (B1498344) due to challenges related to inadequate oral exposure and a high pill burden in clinical trials tandfonline.comresearchgate.netsemanticscholar.orgtandfonline.com. This outcome provided critical preclinical and early clinical insights for the design of subsequent oral SERDs. The experience with this compound underscored the complexity of achieving both high potency and favorable pharmacokinetic properties, particularly oral bioavailability, in SERD candidates. Future strategies in novel SERD design are thus heavily informed by the need to balance potent ER degradation with optimized absorption, distribution, metabolism, and excretion (ADME) profiles to ensure sufficient systemic and tumor tissue exposure at clinically manageable doses. The physicochemical properties of this compound, such as its acidic pKa of 6.1, basic pKa of 7.4, and a logP value of 5.4, offer specific data points that guide medicinal chemistry efforts in designing compounds with improved solubility, permeability, and metabolic stability to enhance oral bioavailability tandfonline.comresearchgate.net.
| Property | Value | Reference |
| Acidic pKa | 6.1 | tandfonline.comresearchgate.net |
| Basic pKa | 7.4 | tandfonline.comresearchgate.net |
| LogP | 5.4 | tandfonline.comresearchgate.net |
| Molecular Weight | 461.52 | medchemexpress.com |
| Chemical Formula | C28H28FNO4 | medchemexpress.com |
Development of Next-Generation SERDs with Improved Pharmacological Profiles
This compound (GDC-0927) was recognized for its novel, potent, non-steroidal, and selective ER antagonist and degrader properties researchgate.netcancer.govmedchemexpress.commedkoo.comresearchgate.netmedchemexpress.comchemicalbook.com. Preclinical studies demonstrated its ability to induce tumor regression in estrogen receptor-positive (ER+) breast cancer patient-derived xenograft models researchgate.netmedchemexpress.comresearchgate.netchemicalbook.com. A key pharmacological advantage of this compound was its superior ERα degradation efficacy, achieving 97% degradation in MCF-7 breast cancer cells, which was an improvement over earlier compounds like GDC-0810 (91% degradation efficacy) nih.gov. This high degradation efficacy was linked to robust anti-tumor activity in tamoxifen-resistant breast cancer xenograft models researchgate.netnih.gov.
The mechanism of action of this compound involves specific binding to the estrogen receptor, inducing a conformational change that targets the receptor for proteasome-dependent degradation cancer.govmedkoo.com. This degradation prevents ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer cells cancer.govmedkoo.com. The preclinical data from this compound reinforced the concept that maximizing ERα degradation could lead to maximal in vivo activity, particularly in endocrine-resistant settings researchgate.netnih.gov. This understanding has been instrumental in guiding the design of next-generation SERDs, emphasizing the importance of not just ER antagonism but also efficient and complete ER degradation to achieve superior pharmacological profiles. The goal for subsequent SERDs has been to maintain or exceed this high degradation efficacy while simultaneously overcoming the oral bioavailability challenges encountered with this compound tandfonline.com.
| Compound | ER-α Degradation Efficacy (MCF-7 cells) | Preclinical Activity (Tamoxifen-Resistant Xenograft) | Reference |
| This compound (GDC-0927) | 97% | Tumor regression, robust reduction of intratumoral ER-α levels | nih.gov |
| GDC-0810 | 91% | Inferior activity despite superior oral exposure (for one analogue) | nih.gov |
Exploration of Combination Therapies in Preclinical Disease Models
The preclinical insights derived from this compound and other SERDs highlight the potential for combination therapies in ER+ breast cancer, particularly in overcoming resistance mechanisms. While specific preclinical combination studies solely focusing on this compound are not extensively detailed in the provided snippets, the broader context of SERD research, in which this compound played a role, strongly supports this direction. Endocrine resistance often involves the activation of alternative signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, or crosstalk with growth factor receptor pathways like EGFR/HER2 umich.edunih.govmdpi.com.
The rationale for combining SERDs with other targeted agents stems from the observation that even with potent ER degradation, compensatory pathways can emerge, leading to resistance umich.edunih.gov. Preclinical models have shown that combining ER-targeted therapies with inhibitors of these activated pathways can be highly effective nih.govmdpi.com. For instance, other novel orally bioavailable SERDs have demonstrated enhanced efficacy when combined with CDK4/6 or PI3K inhibitors in preclinical studies tandfonline.com. The foundational understanding that SERDs like this compound effectively target the ER pathway makes them ideal candidates for combination strategies aiming to block multiple resistance pathways simultaneously. The preclinical evaluation of this compound's activity in various xenograft models, including tamoxifen-resistant ones, provides a basis for exploring its utility in combination regimens to achieve more profound and durable anti-tumor responses researchgate.netnih.gov.
Addressing Mechanisms of Resistance to ER-Targeted Therapies in Research Settings
A critical challenge in ER-positive breast cancer treatment is the development of resistance to endocrine therapies, often driven by mutations in the ESR1 gene, particularly in the ligand-binding domain (LBD) researchgate.netsemanticscholar.orgumich.eduresearchgate.netbioscientifica.com. These ESR1 mutations can lead to estrogen-independent ER activation and signaling, reducing sensitivity to conventional therapies like aromatase inhibitors and selective estrogen receptor modulators (SERMs) umich.edu.
Potential for this compound Analogues in Exploring Fundamental ER Biology
The discovery and optimization of this compound (GDC-0927) itself represent a significant exploration of fundamental ER biology, particularly concerning the structural requirements for effective ER antagonism and degradation. The identification of this compound was a result of systematic optimization of ERα degradation efficacy within a series of ER modulators tandfonline.comresearchgate.netnih.gov. This process involved refining side-chain substitutions and incorporating specific chemical groups, such as a fluoromethyl azetidine group, which proved crucial for achieving enhanced potency and complete suppression of ER signaling tandfonline.comresearchgate.netnih.govumich.edu.
The generation and study of this compound analogues provide a powerful tool for dissecting the intricate mechanisms of ERα degradation and antagonism. By systematically modifying the chemical structure of this compound and evaluating the impact on ER binding, conformational changes, degradation efficiency, and downstream signaling, researchers can gain deeper insights into the specific interactions between SERDs and the ER protein. This structure-activity relationship (SAR) data, exemplified by the development of this compound from earlier compounds, helps to:
Elucidate ER-ligand interactions: Understanding how specific chemical moieties influence binding affinity and the induction of a degradation-prone ER conformation.
Map ER degradation pathways: Identifying structural features that optimize the recruitment of proteasomal machinery for efficient ER degradation.
Distinguish antagonism from degradation: Investigating if certain analogues can uncouple ER antagonism from degradation, providing insights into the distinct biological consequences of each mechanism.
Address resistance mechanisms: Designing analogues that can overcome specific ESR1 mutations or other resistance pathways by altering their binding or degradation properties.
The iterative process of synthesizing and testing this compound analogues, even if not explicitly detailed in the provided searches beyond its initial optimization, remains a valuable approach for advancing the understanding of ER biology and guiding the rational design of even more effective next-generation SERDs.
Q & A
Q. What is the molecular mechanism by which SRN-927 induces estrogen receptor (ER) degradation, and how does this differ from other SERDs?
this compound binds to ER and induces conformational changes that promote receptor ubiquitination and proteasomal degradation, blocking ER-mediated transcriptional activity. Unlike steroidal SERDs (e.g., fulvestrant), this compound is non-steroidal and orally bioavailable, enabling sustained systemic exposure without intramuscular administration . To validate this mechanism, researchers should combine in vitro assays (e.g., ERα degradation kinetics in MCF-7 cells) with structural studies (e.g., X-ray crystallography of ER-ligand complexes) .
Q. What experimental models are most appropriate for initial evaluation of this compound’s antitumor efficacy?
ER-positive (ER+) breast cancer cell lines (e.g., MCF-7, T47D) and patient-derived xenograft (PDX) models are standard for assessing in vitro and in vivo efficacy. Measure tumor volume regression, ER pathway biomarkers (e.g., progesterone receptor expression), and proliferation markers (Ki-67) over 4–6 weeks of oral dosing . Include comparator SERDs (e.g., fulvestrant) to benchmark potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy data for this compound across different preclinical models?
Contradictions may arise from variations in model systems (e.g., PDX heterogeneity), dosing regimens, or ER mutational status. Address this by:
- Conducting a meta-analysis of existing studies to identify confounding variables (e.g., estrogen-independent tumor subclones) .
- Designing replicate studies with standardized protocols (e.g., consistent oral dosing schedules, matched control groups) .
- Using orthogonal assays (e.g., RNA sequencing to confirm ER pathway suppression) to validate findings .
Q. What methodological considerations are critical when designing combination therapies involving this compound and CDK4/6 inhibitors?
- Dose optimization : Perform synergy assays (e.g., Chou-Talalay method) to identify non-overlapping toxicities and synergistic doses .
- Resistance monitoring : Track emergent mutations (e.g., ESR1 Y537S) via longitudinal tumor sequencing in PDX models .
- Endpoint selection : Use progression-free survival (PFS) and ER degradation kinetics as co-primary endpoints .
Q. How should researchers analyze this compound’s impact on non-canonical ER signaling pathways (e.g., membrane-bound ER interactions)?
- Employ phosphoproteomics to map kinase activation (e.g., MAPK/ERK) in this compound-treated vs. untreated cells .
- Use CRISPR/Cas9 to knockout membrane ER isoforms (e.g., GPER1) and assess residual signaling .
- Compare transcriptomic profiles (RNA-seq) with canonical ER-regulated genes to identify off-target effects .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing time-dependent ER degradation in this compound studies?
Use mixed-effects models to account for intra-subject variability in longitudinal data (e.g., weekly ER protein levels in PDX tumors). Pair with Kaplan-Meier survival analysis for dose-response correlations .
Q. How can researchers ensure reproducibility when transitioning from in vitro to in vivo this compound studies?
- Standardize in vitro conditions: Use serum-free media to minimize estrogen interference in cell culture .
- Validate pharmacokinetics (PK) in in vivo models: Measure plasma concentrations via LC-MS to confirm oral bioavailability matches preclinical predictions .
- Publish full experimental details (e.g., vehicle composition, dosing intervals) in supplementary materials .
Data Interpretation & Validation
Q. What strategies mitigate bias when interpreting this compound’s efficacy in heterogeneous tumor models?
- Apply blinded histopathological analysis to tumor samples .
- Use digital pathology tools (e.g., HALO®) for objective quantification of ER expression and tumor stroma ratios .
- Pre-register study protocols (e.g., on Open Science Framework) to reduce selective reporting .
Q. How can researchers differentiate between on-target ER degradation and off-target cytotoxicity in this compound-treated models?
- Use rescue experiments: Overexpress wild-type ERα in treated cells and assess recovery of proliferation .
- Perform high-content screening (e.g., Cell Painting) to compare morphological profiles with known ER-independent cytotoxins .
Ethical & Reporting Standards
Q. What disclosures are required when publishing this compound research to meet journal guidelines?
- Include a data availability statement detailing repository access to raw datasets (e.g., ProteomeXchange for proteomics) .
- Declare funding sources and conflicts of interest (e.g., industry partnerships in drug development) .
- Adhere to ARRIVE 2.0 guidelines for in vivo studies to ensure ethical reporting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
